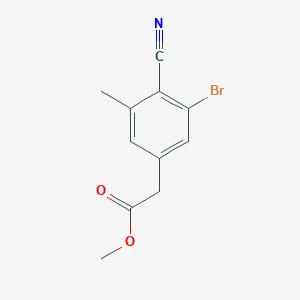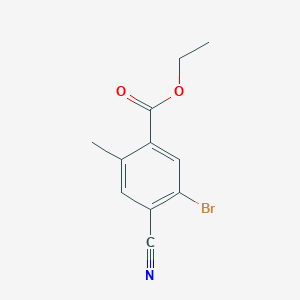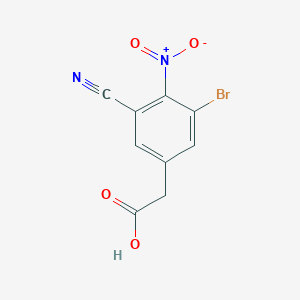![molecular formula C12H13Cl2FN2O B1414275 1-[2-(2-Fluorophenoxy)pyridin-3-yl]methanamine dihydrochloride CAS No. 2173091-76-2](/img/structure/B1414275.png)
1-[2-(2-Fluorophenoxy)pyridin-3-yl]methanamine dihydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound provides information about the arrangement of atoms and the chemical bonds that hold the atoms together. Unfortunately, the specific molecular structure for “1-[2-(2-Fluorophenoxy)pyridin-3-yl]methanamine dihydrochloride” is not available in the sources retrieved .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the sources retrieved .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and chemical stability. Unfortunately, the specific physical and chemical properties for “this compound” are not available in the sources retrieved .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Medicinal Chemistry
1-[2-(2-Fluorophenoxy)pyridin-3-yl]methanamine dihydrochloride and its derivatives have been extensively studied in the field of medicinal chemistry. For instance, the synthesis and characterization of heterocyclic Schiff bases, which include derivatives of 3-aminomethyl pyridine, have shown potential as anticonvulsant agents. These compounds have been synthesized through condensation reactions and their chemical structures confirmed by various spectroscopic methods. Some of these compounds exhibited significant seizures protection, demonstrating their potential in medicinal applications (Pandey & Srivastava, 2011).
Catalytic Applications in Organic Chemistry
The derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine have been utilized in the synthesis of unsymmetrical NCN′ pincer palladacycles. These compounds have shown good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state. This highlights the compound's versatility and usefulness in organic synthesis and catalysis (Roffe et al., 2016).
Photophysical Properties and Metal Detection
Studies on fluoroionophores based on diamine-salicylaldehyde derivatives, which include this compound, have shown their capability in metal detection. These compounds exhibit spectral diversity when interacting with various metal cations, demonstrating their potential in applications like metal ion sensing and environmental monitoring (Hong et al., 2012).
Applications in Bioinorganic Chemistry
In the realm of bioinorganic chemistry, Iron(III) complexes of pyridoxal Schiff bases and modified dipicolylamines, including derivatives of this compound, have been prepared and studied for their uptake in cancer cells and photocytotoxicity. These complexes display remarkable photocytotoxicity in various cancer cells, making them potential candidates for targeted cancer therapy (Basu et al., 2015).
Wirkmechanismus
- MAPKAPK2 is a serine/threonine kinase involved in cellular stress responses, inflammation, and cell survival pathways .
Target of Action
Mode of Action
Biochemical Pathways
- The compound influences several pathways:
- MAPKAPK2 is downstream of p38 MAPK. Inhibition disrupts this pathway, affecting stress responses and cytokine production. Altered MAPKAPK2 activity impacts cell cycle progression and proliferation. MAPKAPK2 plays a role in inflammatory responses, and its inhibition may modulate inflammation .
Pharmacokinetics
- Information on absorption is not available. Not reported. No data provided. Details about metabolism are lacking. Not specified. Not known. Data unavailable .
Action Environment
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1-[2-(2-Fluorophenoxy)pyridin-3-yl]methanamine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their functions.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to alter the expression of specific genes involved in cell growth and differentiation, thereby impacting cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which in turn affects cellular processes. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions and can exert long-term effects on cells . These effects include sustained changes in gene expression and cellular metabolism, which are essential for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential impact on overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these mechanisms is vital for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and its overall biological effects.
Eigenschaften
IUPAC Name |
[2-(2-fluorophenoxy)pyridin-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O.2ClH/c13-10-5-1-2-6-11(10)16-12-9(8-14)4-3-7-15-12;;/h1-7H,8,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEPULLTMNIJOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=CC=N2)CN)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















